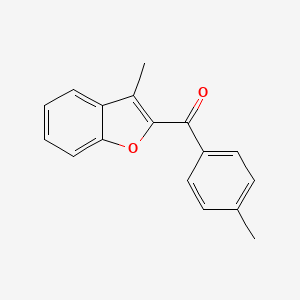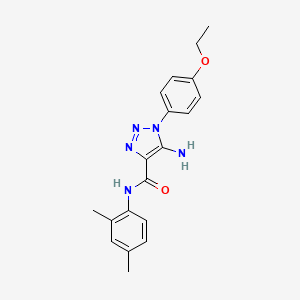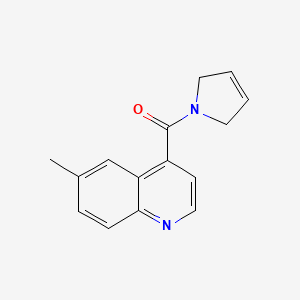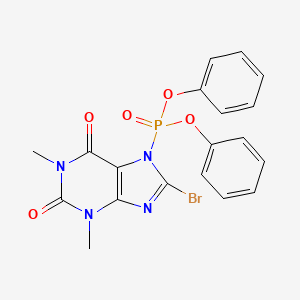
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone, also known as MBDB, is a synthetic compound belonging to the benzofuran family. It is structurally related to the illegal drug MDMA (3,4-methylenedioxymethamphetamine) and acts as a stimulant and entactogen. MBDB has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders.
Mechanism of Action
The exact mechanism of action of (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone is not well understood. However, it is believed to act as a serotonin and dopamine releaser, similar to MDMA. It may also have agonist activity at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also increases heart rate, blood pressure, and body temperature. In animal studies, (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been shown to have neuroprotective effects and may help to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone in lab experiments is that it is relatively easy to synthesize and has a similar chemical structure to MDMA, making it a useful analog for studying the effects of MDMA. However, (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone is a controlled substance in many countries and may be difficult to obtain for research purposes. Additionally, its effects on humans are not well understood, and there is a lack of clinical data on its safety and efficacy.
Future Directions
There are several potential future directions for research on (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a research tool for studying the effects of MDMA and other related compounds. Finally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases.
Synthesis Methods
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone can be synthesized using various methods, including the Friedel-Crafts acylation of 3-methylbenzofuran with 4-methylacetophenone. Another method involves the condensation of 3-methylbenzofuran with 4-methylbenzaldehyde in the presence of a base and a catalyst. The resulting product is then oxidized to form (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone.
Scientific Research Applications
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Studies have shown that (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has anxiolytic and antidepressant effects in animal models. It has also been shown to increase social interaction and reduce aggressive behavior in rodents.
properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)16(18)17-12(2)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZUEOQJXVEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)

![2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)
![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B5208547.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)

![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)

![N-(1H-benzimidazol-2-ylmethyl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B5208571.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208572.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)